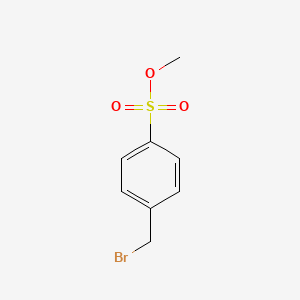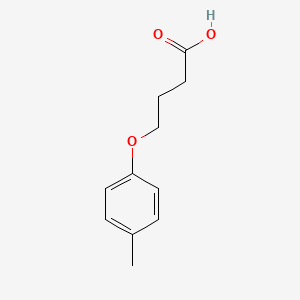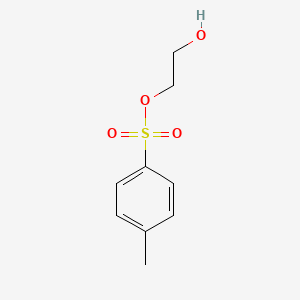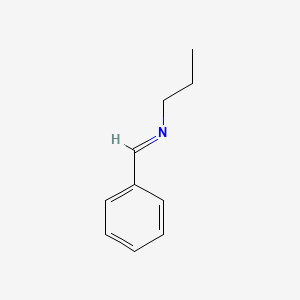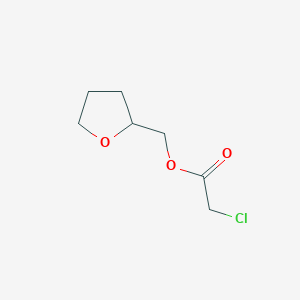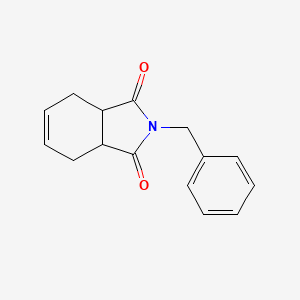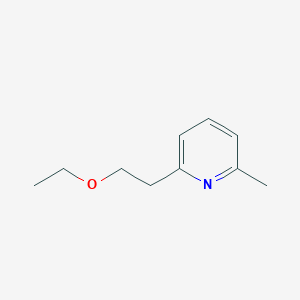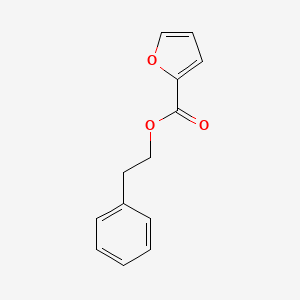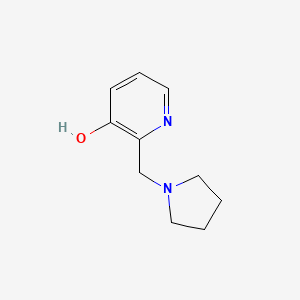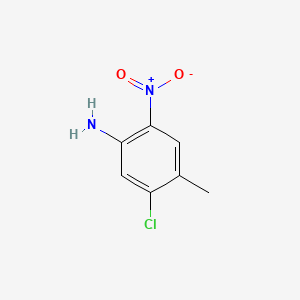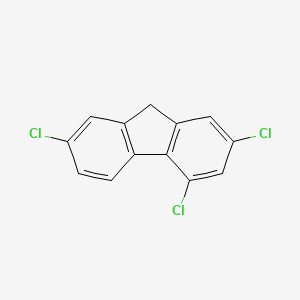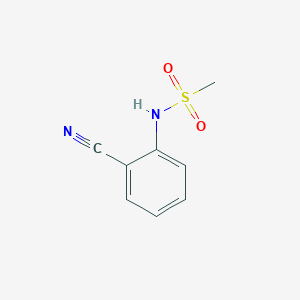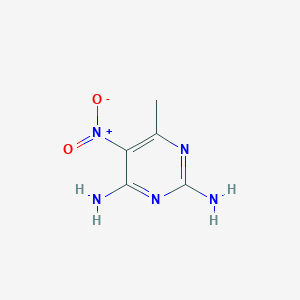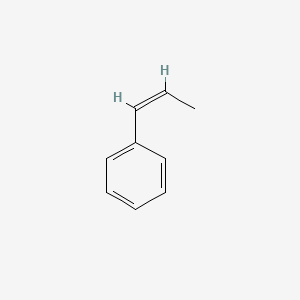![molecular formula C13H11N5O B1347406 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline CAS No. 610261-68-2](/img/structure/B1347406.png)
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, also known as PTAF, is a synthetic tetrazole-based compound. It is a chemical compound with the molecular formula C13H11N5O . This compound has gained interest in various fields of research.
Molecular Structure Analysis
The molecular structure of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline consists of a phenyl group attached to a tetrazole ring, which is further connected to an aniline group via an oxygen atom . The exact structure can be represented by the canonical SMILES string: C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N .
Chemical Reactions Analysis
While specific chemical reactions involving 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline are not detailed in the available literature, tetrazole derivatives are known to undergo various reactions. For instance, they can participate in Julia-Kocienski olefination reactions .
Physical And Chemical Properties Analysis
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline has a molecular weight of 253.26 g/mol. It has a density of 1.37g/cm3 and a boiling point of 462ºC at 760 mmHg .
Applications De Recherche Scientifique
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Research on related tetrazole compounds has focused on their crystal structures, providing insights into their molecular configurations and interactions. For example, the study of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole highlighted the significant steric hindrance in its structure and the formation of a three-dimensional network through weak hydrogen bonds and π–π stacking interactions (Slyvka et al., 2019).
Photophysics and Electroluminescence
- Luminescent Properties : Tetradentate bis-cyclometalated platinum complexes with related aniline derivatives have shown significant luminescent properties, useful in the development of organic light-emitting diode (OLED) devices. These complexes exhibit a range of emission colors and high quantum efficiencies, making them suitable for electroluminescence applications (Vezzu et al., 2010).
Thermal Decomposition and Synthesis
- Thermal Decomposition Studies : The thermal decomposition of phenyl tetrazoles has been explored to understand their stability and decomposition pathways. Such studies offer insights into the safe handling and potential decomposition risks associated with similar compounds (Yılmaz et al., 2015).
Chemical Synthesis and Directing Groups
- Directing Group for C-H Amination : Aniline derivatives have been used as directing groups in C-H amination reactions, facilitated by cupric acetate. This approach enables the effective amination of benzamide derivatives, showcasing the utility of aniline derivatives in synthetic chemistry (Zhao et al., 2017).
Photochemistry
- Photochemical Studies : The photochemistry of tetrazole derivatives has been studied, revealing molecular nitrogen elimination as a primary photochemical process. These findings contribute to the understanding of the photochemical behaviors of similar compounds, which could be relevant for photodynamic therapy or photo-initiated polymerization processes (Frija et al., 2008).
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11-8-4-5-9-12(11)19-13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQLIQBUZTFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360116 |
Source


|
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
CAS RN |
610261-68-2 |
Source


|
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

